Structural Comparison: Piperidine vs. Piperazine Core – Impact on Predicted Drug-Likeness
The compound incorporates a piperidine ring, whereas a closely related analog (CAS 1210133-76-8, 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide) contains a piperazine. The piperidine lacks the additional basic nitrogen found in piperazine, which reduces hydrogen-bond acceptor count from 3 to 2 and alters the logP. Computed molecular weight for the piperidine analog is 348.4 g/mol versus 349.4 g/mol for the piperazine [1]. This structural difference is expected to influence PARP-1 binding, as the 2020 series demonstrated that distal amine substitutions significantly modulate potency [2].
| Evidence Dimension | Core heterocycle (piperidine vs. piperazine) |
|---|---|
| Target Compound Data | Piperidine; Mol. Wt. 348.4; HBA count 2 (computed) |
| Comparator Or Baseline | Piperazine analog (CAS 1210133-76-8); Mol. Wt. 349.4; HBA count 3 |
| Quantified Difference | ΔMol. Wt. = 1.0 g/mol; ΔHBA = 1; altered logP (3.7 vs. uncomputed for piperazine) |
| Conditions | Computed properties from PubChem and Chemsrc; no direct biological assay data available |
Why This Matters
The absence of the piperazine N-H donor/acceptor alters hydrogen-bonding potential, a critical factor in selecting the correct lead scaffold for PARP-1 inhibition studies.
- [1] PubChem. (2026). 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide. CID 45503503. View Source
- [2] Zhang X, Zhang C, Tang L, Lu K, Zhao H, Wu W, Jiang Y. Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. Chinese Chemical Letters. 2020;31(1):136-140. View Source
